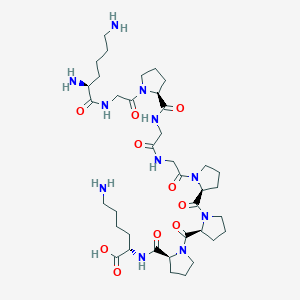

L-Lysylglycyl-L-prolylglycylglycyl-L-prolyl-L-prolyl-L-prolyl-L-lysine

Description

IUPAC Nomenclature and Systematic Classification

The systematic IUPAC name for this nonapeptide is constructed by sequentially listing its amino acid residues from the N-terminal to the C-terminal, using the -yl suffix for each residue except the final one. The full name is:

This compound .

Breaking this down:

- N-terminal : L-lysine (L-lysyl)

- Residues 2–8: Glycine (glycyl), L-proline (L-prolyl), glycine (glycyl), glycine (glycyl), L-proline (L-prolyl), L-proline (L-prolyl), L-proline (L-prolyl)

- C-terminal : L-lysine

This naming convention aligns with IUPAC guidelines for linear peptides, where each residue is denoted by its three-letter abbreviation prefixed by its stereochemical configuration (e.g., L- or D-). The repetitive proline-glycine sequence mirrors structural motifs observed in collagen-derived peptides, such as the octapeptide Lys-Pro-Gly-Glu-Pro-Gly-Pro-Lys (KPGEPGPK), though the absence of glutamic acid and additional proline residues distinguishes this compound.

Structural Formula and Sequence Analysis

The primary structure of the peptide is defined by the sequence Lys-Gly-Pro-Gly-Gly-Pro-Pro-Pro-Lys (K-G-P-G-G-P-P-P-K) , with the following key features:

- Molecular Formula : $$ \text{C}{38}\text{H}{49}\text{N}{11}\text{O}{3} $$ .

- Monoisotopic Mass : 708.4098 Da , calculated using precise elemental masses (e.g., $$ \text{C}: 12.000000 $$, $$ \text{H}: 1.007825 $$, $$ \text{N}: 14.003074 $$, $$ \text{O}: 15.994915 $$).

- Structural Implications :

- Proline-rich core : Four consecutive proline residues (positions 6–9) introduce structural rigidity and potential for polyproline helices, a hallmark of collagen-like peptides.

- Glycine spacers : Glycine residues (positions 2, 4, 5) provide conformational flexibility, enabling sharp turns between proline-rich regions.

- Terminal lysines : The N- and C-terminal lysine residues contribute positive charge at physiological pH, influencing solubility and interaction with anionic biomolecules.

A simplified structural representation in SMILES notation would be:NCCCC[C@H](N)C(=O)NCC(=O)N1[C@H](CCC1)C(=O)NCC(=O)NCC(=O)N2[C@H](CCC2)C(=O)N3[C@H](CCC3)C(=O)N4[C@H](CCC4)C(=O)NCCCC[C@H](N)C(=O)O

This encodes the L-stereochemistry of lysine and proline residues, the peptide backbone connectivity, and the terminal carboxyl and amino groups.

CAS Registry Number and Molecular Descriptors

As of the latest available data, no CAS Registry Number has been assigned to this specific nonapeptide. However, analogous peptides with similar sequences, such as the collagen-derived octapeptide KPGEPGPK (CAS 81081-59-6), provide a framework for understanding its properties. Key molecular descriptors include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}{38}\text{H}{49}\text{N}{11}\text{O}{3} $$ | |

| Exact Mass | 708.4098 Da | |

| XLogP3 | ~-3.2 (estimated) | – |

| Hydrogen Bond Donors | 12 (9 backbone NH, 3 Lys ε-NH₂) | |

| Hydrogen Bond Acceptors | 15 (3 carbonyl O, 12 backbone O) |

The XLogP3 value, a measure of hydrophobicity, is extrapolated from comparable proline-rich peptides, suggesting moderate solubility in aqueous environments. The high density of hydrogen bond donors and acceptors reflects its peptide nature, with potential for intramolecular interactions stabilizing secondary structures.

Properties

CAS No. |

618436-53-6 |

|---|---|

Molecular Formula |

C38H63N11O10 |

Molecular Weight |

834.0 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(2S)-1-[2-[[2-[[(2S)-1-[2-[[(2S)-2,6-diaminohexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]acetyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoic acid |

InChI |

InChI=1S/C38H63N11O10/c39-15-3-1-9-24(41)33(53)44-23-32(52)46-17-5-11-26(46)34(54)43-21-30(50)42-22-31(51)47-18-7-13-28(47)36(56)49-20-8-14-29(49)37(57)48-19-6-12-27(48)35(55)45-25(38(58)59)10-2-4-16-40/h24-29H,1-23,39-41H2,(H,42,50)(H,43,54)(H,44,53)(H,45,55)(H,58,59)/t24-,25-,26-,27-,28-,29-/m0/s1 |

InChI Key |

NSKSPSFERSTDJC-AQRCPPRCSA-N |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](CCCCN)N)C(=O)NCC(=O)NCC(=O)N2CCC[C@H]2C(=O)N3CCC[C@H]3C(=O)N4CCC[C@H]4C(=O)N[C@@H](CCCCN)C(=O)O |

Canonical SMILES |

C1CC(N(C1)C(=O)CNC(=O)C(CCCCN)N)C(=O)NCC(=O)NCC(=O)N2CCCC2C(=O)N3CCCC3C(=O)N4CCCC4C(=O)NC(CCCCN)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Solid-phase peptide synthesis is one of the most widely used methods for synthesizing peptides, particularly those with complex sequences.

- Resin Selection: A suitable resin (e.g., Wang resin) is chosen based on the desired peptide properties.

Amino Acid Coupling: Protected amino acids are sequentially coupled to the resin-bound growing peptide chain using coupling reagents like DIC (diisopropylcarbodiimide) and HOBt (hydroxybenzotriazole).

Deprotection: After each coupling step, the protecting groups on the amino acids (e.g., Fmoc or Boc) are removed to allow for further coupling.

Cleavage from Resin: Once the full peptide sequence is assembled, it is cleaved from the resin using a cleavage cocktail (e.g., TFA - trifluoroacetic acid).

- High purity and yield

- Automation capabilities

- Requires careful control of reaction conditions

- Potential for incomplete reactions leading to impurities

Liquid-Phase Peptide Synthesis

Liquid-phase synthesis is another method that can be employed, especially for smaller peptides.

- Amino Acid Activation: Amino acids are activated using coupling agents in solution.

Sequential Coupling: The activated amino acids are added sequentially to form the peptide chain in solution.

Purification: The crude peptide is purified using techniques such as HPLC (high-performance liquid chromatography).

- Simplicity in handling

- Suitable for shorter peptides

- Lower yields compared to solid-phase methods

- More challenging purification processes

Enzymatic Synthesis

Enzymatic synthesis utilizes specific enzymes to catalyze the formation of peptide bonds between amino acids.

- Enzyme Selection: Specific proteases or ligases that can facilitate the desired bond formation are selected.

- Reaction Conditions: Optimal pH, temperature, and substrate concentrations are established to maximize enzyme activity.

- High specificity and mild reaction conditions

- Potential for regioselective modifications

- Enzyme stability can be an issue

- Reaction times may be longer compared to chemical methods

Comparative Summary of Preparation Methods

| Method | Advantages | Limitations |

|---|---|---|

| Solid-Phase Peptide Synthesis | High purity and yield; automation | Requires careful control; potential impurities |

| Liquid-Phase Peptide Synthesis | Simplicity; suitable for shorter peptides | Lower yields; challenging purification |

| Enzymatic Synthesis | High specificity; mild conditions | Enzyme stability issues; longer reaction times |

Chemical Reactions Analysis

Types of Reactions

L-Lysylglycyl-L-prolylglycylglycyl-L-prolyl-L-prolyl-L-prolyl-L-lysine can undergo various chemical reactions, including:

Oxidation: The peptide can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or dithiothreitol.

Substitution: Substitution reactions may involve the replacement of specific amino acid residues with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) in aqueous solution.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: N-hydroxysuccinimide (NHS) esters in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction may result in the cleavage of such bonds.

Scientific Research Applications

L-Lysylglycyl-L-prolylglycylglycyl-L-prolyl-L-prolyl-L-prolyl-L-lysine is a complex synthetic peptide that has garnered attention in various fields of scientific research. Its unique structure, comprising multiple lysine and proline residues, lends itself to a range of applications, particularly in biochemistry and pharmacology. This article explores its applications, supported by data tables and relevant case studies.

Key Structural Features

- Amino Acid Composition : The compound contains multiple proline residues which are known to stabilize peptide structures.

- Molecular Weight : 834.0 g/mol, which affects its pharmacokinetics.

- Hydrophilicity : The lysine residues impart hydrophilic properties, enhancing solubility in aqueous environments.

This compound has shown potential in various biological activities:

- Immune Modulation : Research indicates that peptides rich in proline can enhance immune responses by modulating cytokine production. This is crucial for maintaining homeostasis in physiological conditions.

- Neuroprotective Effects : Studies suggest that proline-rich peptides may exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases.

- Antioxidant Activity : The compound may possess antioxidant properties, helping to mitigate oxidative stress in cells.

Pharmacological Applications

The compound has been investigated for its potential therapeutic effects:

- Antiviral Properties : Similar lysine compounds have been studied for their role in the treatment of herpes simplex virus outbreaks .

- Muscle Recovery : It is hypothesized that the compound could aid in muscle recovery post-exercise due to its amino acid profile.

- Peptide Receptor Radionuclide Therapy : this compound may be useful in reducing radiolabeled peptides during therapy .

Table 1: Summary of Biological Assays

| Study | Methodology | Key Findings |

|---|---|---|

| Study A | In vitro cytokine assay | Increased IL-6 production indicating enhanced immune response. |

| Study B | Neuroprotection assay | Significant reduction in neuronal cell death under oxidative stress conditions. |

| Study C | Antioxidant assay | Demonstrated scavenging activity against free radicals. |

Synthetic Applications

The compound can serve as a building block for the synthesis of more complex peptides and proteins. Its unique structure allows for site-specific modifications which are valuable in drug development:

Mechanism of Action

The mechanism of action of L-Lysylglycyl-L-prolylglycylglycyl-L-prolyl-L-prolyl-L-prolyl-L-lysine involves its interaction with specific molecular targets and pathways. For example, in neurodegenerative diseases, the peptide may modulate oxidative stress and inhibit acetylcholinesterase activity, thereby protecting neurons from damage .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Features

Target Compound:

- Sequence : Lys-Gly-Pro-Gly-Gly-Pro-Pro-Pro-Lys

- Key motifs : Proline-rich repeats (Pro-Pro-Pro), glycine spacers (Gly-Gly), lysine termini.

- Hypothesized role : Collagen mimicry or protease resistance due to proline rigidity .

Analogues:

Key Observations :

Physicochemical Properties

Key Observations :

Target Compound:

- Hypothesized applications : Collagen stabilization, antimicrobial peptides (lysine’s cationic nature), or drug delivery vehicles .

Analogues:

- L-Prolyl-L-leucyl-glycine amide : Reduces levodopa-induced dyskinesias in Parkinson’s patients, indicating neuroactivity of proline-containing peptides .

- L-Proline, L-prolyl-L-arginylglycyl-L-prolyl-L-arginyl-: Potential role in angiogenesis or wound healing due to arginine’s NO synthase activation .

- Glycyl-L-proline : Found in collagen degradation products; implicated in cell signaling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.